![molecular formula C12H12N2O2S B12901718 1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one CAS No. 120996-85-2](/img/structure/B12901718.png)
1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidin-5-yl)ethanone is a heterocyclic compound that features a pyrimidine ring substituted with furan, methyl, and methylthio groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidin-5-yl)ethanone typically involves multi-step reactions. One common method is the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . The reaction conditions often involve the use of sulfur-containing reagents and various catalysts to facilitate the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidin-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The furan and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can be used depending on the specific substitution reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidin-5-yl)ethanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidin-5-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s biological activities are likely due to its ability to interact with enzymes, receptors, and other biomolecules, leading to alterations in cellular processes . For example, it may inhibit specific enzymes or modulate receptor activity, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidine: Similar structure but lacks the ethanone group.
4-Methyl-6-(methylthio)pyrimidine: Lacks both the furan and ethanone groups.
2-(Furan-2-yl)-4-methylpyrimidine: Lacks the methylthio and ethanone groups.
Uniqueness
1-(2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidin-5-yl)ethanone is unique due to the presence of both the furan and methylthio groups on the pyrimidine ring, along with the ethanone group. This combination of functional groups contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
120996-85-2 |
|---|---|
Molekularformel |
C12H12N2O2S |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
1-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C12H12N2O2S/c1-7-10(8(2)15)12(17-3)14-11(13-7)9-5-4-6-16-9/h4-6H,1-3H3 |
InChI-Schlüssel |
IUCSECRLOOIUTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


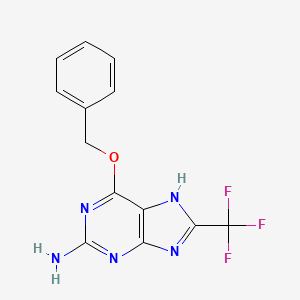
![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate](/img/structure/B12901642.png)
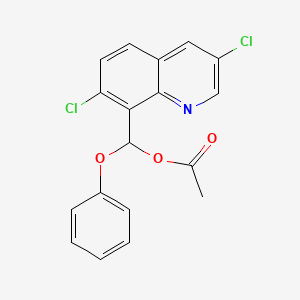
![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one](/img/structure/B12901651.png)


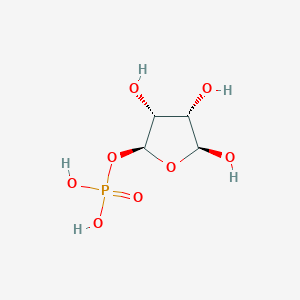
![2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine](/img/structure/B12901680.png)
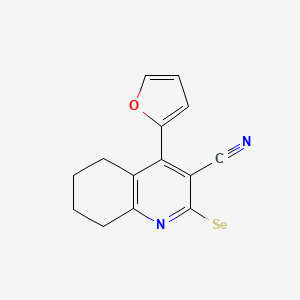

![N-[3-(1-Ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12901700.png)
![Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-](/img/structure/B12901702.png)
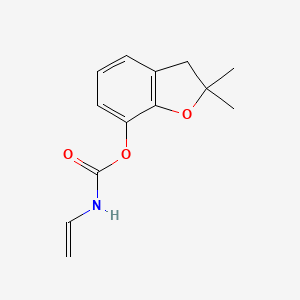
![1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12901721.png)
